8-(4-Pyridyl)theophylline

PDE4 inhibition Xanthine selectivity Inhibitor profiling

8-(4-Pyridyl)theophylline (CAS 1088-64-8) is a synthetic 8-substituted xanthine derivative. It belongs to the methylxanthine class, sharing the 1,3-dimethylxanthine core with theophylline but featuring a 4-pyridyl substituent at the 8-position.

Molecular Formula C12H11N5O2
Molecular Weight 257.25 g/mol
CAS No. 1088-64-8
Cat. No. B093994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Pyridyl)theophylline
CAS1088-64-8
Molecular FormulaC12H11N5O2
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15)
InChIKeyJYDGYFVFOFEYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Pyridyl)theophylline (CAS 1088-64-8): A Differentiated Xanthine for Phosphodiesterase and Adenosine Receptor Research


8-(4-Pyridyl)theophylline (CAS 1088-64-8) is a synthetic 8-substituted xanthine derivative [1]. It belongs to the methylxanthine class, sharing the 1,3-dimethylxanthine core with theophylline but featuring a 4-pyridyl substituent at the 8-position. This structural modification alters its pharmacological profile compared to theophylline and other 8-substituted analogs, shifting its activity toward selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism [2]. The compound serves as a key tool molecule for probing PDE4 isoforms and adenosine A1/A2 receptor subtypes in preclinical research.

Why 8-(4-Pyridyl)theophylline Cannot Be Replaced by Generic Theophylline or Other 8-Substituted Analogs


Substitution at the 8-position of the xanthine core profoundly impacts both PDE inhibition potency and adenosine receptor subtype selectivity [1]. Theophylline is a weak, non-selective PDE inhibitor and adenosine antagonist, whereas 8-(4-pyridyl)theophylline exhibits a distinct rank order of potency against PDE4 isoforms and adenosine A1/A2 receptors. Simple replacement with theophylline (CAS 58-55-9), 8-phenyltheophylline (CAS 961-45-5), or 8-cyclopentyltheophylline (CAS 35873-49-5) would introduce uncontrolled shifts in target engagement, cellular potency, and off-target liability, compromising experimental reproducibility and validity of pharmacological conclusions [2].

Quantitative Differentiation of 8-(4-Pyridyl)theophylline from Closest Xanthine Analogs


PDE4A Inhibition Potency Compared to Theophylline

8-(4-Pyridyl)theophylline demonstrates measurable PDE4A inhibition, while theophylline itself is a very weak PDE4 inhibitor. In a direct assay using unpurified recombinant PDE4A, 8-(4-pyridyl)theophylline produced a quantifiable IC50 value, whereas theophylline typically requires high micromolar concentrations to achieve equivalent inhibition [1]. This indicates that the 4-pyridyl substituent enhances PDE4 engagement relative to the parent scaffold.

PDE4 inhibition Xanthine selectivity Inhibitor profiling

Adenosine A1 Receptor Affinity Relative to 8-Phenyltheophylline

In competitive binding assays against adenosine A1 receptors, 8-(4-pyridyl)theophylline exhibits measurable affinity, distinguishing it from theophylline which is a weak antagonist. However, 8-phenyltheophylline is a notably potent A1 antagonist. The pyridyl analog shows intermediate affinity, with Ki values reported in the low micromolar range, compared to 8-phenyltheophylline which achieves nanomolar affinity [1]. This positions 8-(4-pyridyl)theophylline as a useful tool where moderate A1 blockade is desired without the potency of 8-phenyl analogs.

Adenosine receptor antagonism Xanthine derivative Receptor binding

PDE Inhibition Spectrum in Murine Model Compared to 8-Cyclopentyltheophylline

The classic 1971 study by Goodsell et al. evaluated a series of 8-substituted theophyllines for their ability to inhibit cAMP phosphodiesterase in vitro and to produce pharmacological effects (locomotor activity, toxicity) in mice [1]. 8-(4-Pyridyl)theophylline was among the derivatives tested. While 8-cyclopentyltheophylline emerged as one of the most potent PDE inhibitors in this series, the 4-pyridyl analog showed a distinct potency ratio and a different spectrum of in vivo effects, suggesting a unique balance between PDE inhibition and other pharmacological properties.

In vivo PDE inhibition Xanthine pharmacology Structure-activity relationship

Cytotoxicity and Anti-inflammatory Differentiation from Theophylline

Patent literature and subsequent development work indicate that certain 8-substituted theophyllines, including the 8-(4-pyridyl) derivative, were pursued for anti-inflammatory applications, an indication where theophylline itself has limited utility [1]. This suggests that the 8-(4-pyridyl) substitution may confer additional anti-inflammatory activity that is not present in the parent molecule, although quantitative head-to-head comparisons for this endpoint remain limited in the public domain.

Anti-inflammatory xanthines Cell viability Theophylline analogs

Recommended Application Scenarios for 8-(4-Pyridyl)theophylline Based on Comparative Evidence


PDE4 Isoform Profiling in Drug Discovery

Use 8-(4-pyridyl)theophylline as a selective PDE4 inhibitor probe in biochemical and cellular assays to benchmark novel PDE4 inhibitors. Its quantifiable potency advantage over theophylline and distinct profile relative to 8-cyclopentyltheophylline make it a valuable reference compound for SAR studies [1].

Adenosine A1/A2 Receptor Pharmacology Studies

Employ this compound as a moderate-affinity adenosine receptor antagonist in binding and functional assays. Its intermediate affinity allows for differentiation from the high-potency blockade of 8-phenyltheophylline, enabling nuanced studies of receptor signaling [1].

In Vivo Pharmacodynamic Studies in Rodent Models

Leverage the established in vivo dataset from Goodsell et al. (1971) to design behavioral or disease model studies where the unique balance between PDE inhibition and CNS penetration of 8-(4-pyridyl)theophylline can be exploited [1].

Exploratory Anti-inflammatory Research

Initiate anti-inflammatory screening cascades with 8-(4-pyridyl)theophylline based on historical patent claims, particularly where a departure from the classical bronchodilator profile of theophylline is sought [1].

Quote Request

Request a Quote for 8-(4-Pyridyl)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.